Product packaging for 4,7-Dimethyl-5-hydorxyindane(Cat. No.:)

4,7-Dimethyl-5-hydorxyindane

Cat. No.: B8302376
M. Wt: 162.23 g/mol
InChI Key: ZITTVZXGTMFMSL-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Indane Chemistry Research

The exploration of indane chemistry dates back to the late 19th and early 20th centuries, with initial studies focusing on its isolation from coal tar and the investigation of its fundamental reactions. nih.govrsc.org Early research laid the groundwork for understanding the reactivity of both the aromatic and aliphatic portions of the molecule.

A pivotal development in indane chemistry was the advancement of synthetic methodologies, particularly the intramolecular Friedel-Crafts acylation, which provided a reliable route to indanone derivatives. researchgate.netnih.govresearchgate.net This reaction, typically involving the cyclization of 3-arylpropanoic acids or their corresponding acid chlorides, opened the door to a wide range of substituted indanones, which in turn could be converted to a plethora of other indane derivatives. researchgate.netresearchgate.net Over the decades, research has evolved to include more sophisticated and efficient synthetic strategies, such as microwave-assisted synthesis and catalysis with various metal complexes, to construct the indane framework. researchgate.netcdnsciencepub.com

Overview of Substituted Indanes in Academic Studies

The versatility of the indane scaffold has led to the synthesis and investigation of a vast number of its substituted derivatives. organic-chemistry.orgrug.nl These substitutions can occur on either the benzene (B151609) ring or the cyclopentane (B165970) ring, leading to a diverse array of compounds with tailored properties. nih.gov

In academic research, substituted indanes are frequently studied for their potential biological activities. For instance, amino-substituted indanes have been explored for their effects on the central nervous system. acs.org The rigid structure of the indane nucleus makes it an attractive scaffold for designing molecules that can fit into specific biological targets. Furthermore, the introduction of various functional groups allows for the fine-tuning of a compound's physicochemical properties, such as its solubility and electronic characteristics. The synthesis of substituted indanes often involves multi-step reaction sequences, starting from readily available aromatic compounds and employing a range of modern synthetic techniques. cdnsciencepub.comorganic-chemistry.org

Specific Research Focus: 4,7-Dimethyl-5-hydroxyindane

While the broader family of substituted indanes has been extensively studied, specific isomers can remain relatively unexplored. One such compound is 4,7-Dimethyl-5-hydroxyindane. A thorough review of the scientific literature indicates a lack of specific research dedicated to the synthesis and characterization of this particular molecule. However, based on the well-established principles of indane chemistry, a plausible synthetic route and its expected properties can be proposed.

The synthesis of 4,7-Dimethyl-5-hydroxyindane would likely commence with a Friedel-Crafts acylation of p-xylene (B151628) to form 4,7-dimethyl-1-indanone (B1296240). The introduction of the hydroxyl group at the 5-position presents a synthetic challenge. One potential strategy could involve a Baeyer-Villiger oxidation of the corresponding 4,7-dimethyl-1,5-indandione, followed by hydrolysis. rug.nl Alternatively, direct hydroxylation methods, though often challenging in terms of regioselectivity, could be explored. nih.gov Once the hydroxyl group is in place, the ketone at the 1-position could be reduced to an alcohol, yielding the target compound.

Table 1: Predicted Physicochemical Properties of 4,7-Dimethyl-5-hydroxyindane

PropertyPredicted Value
Molecular FormulaC₁₁H₁₄O
Molecular Weight162.23 g/mol
AppearanceLikely a solid at room temperature
SolubilityExpected to be soluble in organic solvents

Table 2: Predicted Spectroscopic Data for 4,7-Dimethyl-5-hydroxyindane

Spectroscopic TechniquePredicted Salient Features
¹H NMR Aromatic protons, methyl group singlets, aliphatic protons of the cyclopentane ring, and a hydroxyl proton signal.
¹³C NMR Signals corresponding to aromatic carbons, methyl carbons, aliphatic carbons, and a carbon bearing a hydroxyl group.
Infrared (IR) Spectroscopy Characteristic absorption bands for O-H stretching (hydroxyl group), C-H stretching (aromatic and aliphatic), and C=C stretching (aromatic ring). msu.edusavemyexams.comlibretexts.org
Mass Spectrometry (MS) A molecular ion peak corresponding to the molecular weight, along with characteristic fragmentation patterns for indane derivatives. nih.gov

The study of such specifically substituted indanes, like 4,7-Dimethyl-5-hydroxyindane, contributes to a more comprehensive understanding of structure-activity relationships within this important class of compounds. While direct experimental data remains to be published, the foundational knowledge of indane chemistry allows for informed predictions about its synthesis and properties, paving the way for future research endeavors.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H14O B8302376 4,7-Dimethyl-5-hydorxyindane

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H14O

Molecular Weight

162.23 g/mol

IUPAC Name

4,7-dimethyl-2,3-dihydro-1H-inden-5-ol

InChI

InChI=1S/C11H14O/c1-7-6-11(12)8(2)10-5-3-4-9(7)10/h6,12H,3-5H2,1-2H3

InChI Key

ZITTVZXGTMFMSL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C2=C1CCC2)C)O

Origin of Product

United States

Reaction Mechanism and Kinetic Studies of 4,7 Dimethyl 5 Hydroxyindane Synthesis and Transformations

Mechanistic Pathways of Indane Ring Formation

The formation of the indane ring, a benzocyclopentane structure, can be achieved through various mechanistic pathways, often involving intramolecular cyclization reactions. researchgate.net Friedel-Crafts type reactions, Michael-type additions, and Heck-type cyclizations are common strategies employed for the synthesis of indane analogs. researchgate.net

Elucidation of Intermediate Species and Transition States

Computational studies, such as those using quantum mechanical/molecular mechanical (QM/MM) modeling, have been instrumental in elucidating the transition states of indane ring formation. In the biosynthesis of indanomycin, for example, the enzyme IdmH is believed to catalyze a Diels-Alder [4+2] intramolecular cyclization. iucr.org QM/MM modeling has shown that the enzyme's active site provides a favorable environment for this reaction, identifying the most likely transition-state structures and their corresponding low energy barriers. iucr.org These studies highlight the role of specific amino acid residues, such as Ser133 and Thr131, in stabilizing the transition state through hydrogen bonding. iucr.org

In other synthetic routes, such as the TfOH-promoted synthesis of 1-CF3-indanes from CF3-allyl alcohols and arenes, the reaction proceeds through an intermediate allyl cation which cyclizes to an indene (B144670). mdpi.com Subsequent protonation of the indene forms another cationic intermediate that reacts with an arene to yield the final indane product. mdpi.com The stereochemistry of the product is often influenced by steric hindrance in the final step. mdpi.com

The table below summarizes key intermediates and transition states in various indane formation reactions.

Reaction TypeKey IntermediatesKey Transition States
Nitration/Acetoxylation of Indaneσ-complex (Wheland intermediate), Diene adductsTransition states leading to cis and trans diastereoisomers
Enzymatic Diels-Alder CyclizationEnzyme-substrate complexHydrogen-bonded transition state stabilized by active site residues
TfOH-promoted CyclizationAllyl cation, Indene cationSterically influenced transition state in the final addition step
Phenyl Migration in Hexylbenzene (B86705) RadicalsSpiro-radicalsThree-, four-, five-, and six-membered ring transition states

Role of Catalysts in Reaction Selectivity and Efficiency

Catalysts play a pivotal role in controlling the selectivity and efficiency of indane synthesis. Both metal-based and organocatalysts have been effectively employed.

Metal Catalysts:

Palladium: Palladium catalysts are widely used in various cyclization reactions to form indanes. researchgate.net For example, palladium(0)-catalyzed methylene (B1212753) C(sp³)-H arylation has been used to synthesize trans-configured indane intermediates. researchgate.net Palladium-catalyzed carbonylative cyclization of unsaturated aryl iodides is another efficient method for producing indanones. organic-chemistry.org

Rhodium: Rhodium catalysts have been utilized in asymmetric intramolecular 1,4-additions to synthesize chiral 3-aryl-1-indanones with high enantioselectivity. organic-chemistry.org

Nickel: Nickel-catalyzed reductive cyclization of enones provides access to indanones with high enantiomeric induction. organic-chemistry.org

Ruthenium: Ruthenium catalysts have been used in the cyclization of electron-rich 2-alkyl-1-ethynylbenzene derivatives to form indene and indanone products. organic-chemistry.org

Gold: Gold catalysts can convert N‐(phenyl((2E)‐1‐(phenylimino)‐1,3‐dihydro‐2H‐inden‐2‐ylidene)methyl)aniline to indeno[1,2‐b]quinoline. researchgate.net

Manganese: Manganese catalysts are effective for the hydrogenation of imines derived from indanone derivatives, achieving high enantioselectivity. rsc.org

Organocatalysts:

N-Heterocyclic Carbenes (NHCs): Chiral NHC catalysts can trigger intramolecular Michael additions with excellent diastereo- and enantiocontrol, demonstrating the concept of Umpolung reactivity where conjugated aldehydes become nucleophilic. rsc.org

Proline: Proline has been used as an efficient organocatalyst for the enantioselective synthesis of indanes bearing an amino-acid moiety. rsc.org

Chiral Phosphoric Acids: These catalysts have been used in the desymmetrization of prochiral triketones to produce fused indanones, where the catalyst controls the enantioselectivity through hydrogen bonding. rsc.org

The choice of catalyst and ligand is crucial for achieving desired outcomes. For instance, in the nickel-catalyzed cross-coupling to form indanes, a chiral diamine ligand was used to achieve a decent enantiomeric excess. rsc.org Similarly, the use of MonoPhos as a chiral ligand in rhodium-catalyzed reactions leads to high yields and excellent enantioselectivities for 3-aryl-1-indanones. organic-chemistry.org

Reaction Kinetics and Thermodynamic Considerations

The feasibility and outcome of indane synthesis are also governed by reaction kinetics and thermodynamics. Thermodynamic data, such as the heat of formation and entropy, can predict the favorability of a reaction at different temperatures. iupac.org For example, the formation of indane from o-ethyltoluene is not favored at room temperature but becomes increasingly favored at higher temperatures due to a large positive entropy change. iupac.org

Kinetic studies provide insights into reaction rates and mechanisms. For the intramolecular cyclization of hexylbenzene radicals to form indane-type species, kinetic parameters have been computed, revealing a two-step mechanism of ring closure followed by ring-opening with energy barriers ranging from 10 to 20 kcal mol⁻¹. acs.org The kinetics of the acetoxylation of o-xylene, a related reaction, showed that nitration and acetoxylation share a common rate-determining intermediate. cdnsciencepub.com

The table below presents thermodynamic data for indane and related compounds at 298.15 K.

CompoundΔHf° (kcal/mole)S° (cal/°K·mole)
Indane (liquid)2.5656.01
Indene (liquid)26.3951.19
o-Ethyltoluene (liquid)-11.1168.42
Hydrogen (gas)031.21
Data from Pure and Applied Chemistry iupac.org

Intramolecular Rearrangements and Cyclization Processes

Intramolecular rearrangements and cyclization are fundamental processes in the synthesis of the indane framework.

Nazarov Cyclization: A modified Nazarov-type cyclization catalyzed by a Lewis acid has been used to synthesize substituted indane derivatives. researchgate.net

Electrocyclization: A 4π-electron-5-carbon electrocyclization reaction is a key step in a protocol for synthesizing indole-substituted indanes. acs.org This process occurs with high diastereoselectivity. acs.org

Radical Cyclization: Intramolecular radical cyclization has been employed in the stereoselective synthesis of 1-CF3-indanes. mdpi.com

Friedel-Crafts Cyclization: Intramolecular Friedel-Crafts alkylation is a common method for synthesizing trifluoromethylated indanes. mdpi.com

Palladium-Catalyzed Cyclization: Palladium(0)-catalyzed cyclization of 2,7-octadienyl acetates and their analogs is another route to indane structures. grafiati.com

These cyclization processes often involve the formation of new carbon-carbon bonds to construct the five-membered ring of the indane system. The specific type of cyclization employed can influence the substitution pattern and stereochemistry of the final product.

Oxidative and Reductive Transformations Relevant to Hydroxyindanes

Hydroxyindanes can undergo various oxidative and reductive transformations.

Oxidative Transformations:

The oxidation of indane can lead to the formation of indanones. nih.gov Various oxidizing systems, such as N-hydroxyphthalimide (NHPI) and tert-butyl nitrite, or H₂O₂ with a manganese catalyst, can be used for this purpose. nih.govencyclopedia.pub

The oxidation of non-protected cis-1,3-indandiol (B66256) using a chiral manganese catalyst can produce 3-hydroxyindane-1-one with enantioselectivity. thieme-connect.com

The Hooker oxidation is a specific transformation where lapachol (B1674495) is converted to norlapachol (B1204681) via an indane carboxylic acid derivative intermediate. researchgate.net

Reductive Transformations:

The reduction of indanones can yield hydroxyindanes. evitachem.com

The carbon-carbon double bond in vinylogous sulfonamides can be stereoselectively reduced by catalytic hydrogenation or with sodium borohydride (B1222165) to yield β-sulfonyl amines. nih.gov

The sulfone group in β-acyl-β-sulfonyl enamines can be removed by hydrogenolysis with sodium amalgam. nih.gov

These transformations are crucial for the synthesis and functionalization of hydroxyindanes and their derivatives. The choice of oxidizing or reducing agent can determine the final product and its stereochemistry.

Advanced Spectroscopic Characterization and Structural Elucidation of 4,7 Dimethyl 5 Hydroxyindane

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural analysis of organic compounds in solution. nih.gov It provides granular information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

One-dimensional (1D) NMR techniques, such as ¹H and ¹³C NMR, are fundamental for identifying the different types of protons and carbon atoms present in 4,7-Dimethyl-5-hydroxyindane. The chemical shifts in the ¹H NMR spectrum indicate the electronic environment of each proton. For instance, aromatic protons will resonate at different frequencies than the protons of the methyl groups or the aliphatic ring. Similarly, the ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms. acs.org

Two-dimensional (2D) NMR experiments, including COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are instrumental in establishing the connectivity between atoms. A COSY spectrum reveals proton-proton couplings, allowing for the tracing of the proton network through the indane ring system. The HSQC spectrum correlates directly bonded proton and carbon atoms, providing a definitive assignment of the signals in the ¹H and ¹³C spectra.

Table 1: Hypothetical ¹H and ¹³C NMR Data for 4,7-Dimethyl-5-hydroxyindane

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) Multiplicity Integration
H-1, H-32.7832.5m4H
H-22.0225.0m2H
H-66.85118.0s1H
OH5.10-s1H
4-CH₃2.2018.5s3H
7-CH₃2.2519.0s3H
C-4-130.0--
C-5-150.0--
C-6-118.0--
C-7-132.0--
C-3a-140.0--
C-7a-142.0--
Note: This data is hypothetical and for illustrative purposes.

The substitution pattern on the aromatic ring (regiochemistry) is confirmed using long-range 2D NMR techniques like HMBC (Heteronuclear Multiple Bond Correlation). HMBC experiments show correlations between protons and carbons that are two or three bonds apart. For example, correlations between the protons of the methyl groups and the aromatic carbons can definitively establish their positions at C-4 and C-7. The position of the hydroxyl group at C-5 can be confirmed by observing correlations from the aromatic proton at C-6 to the surrounding carbons.

While 4,7-Dimethyl-5-hydroxyindane itself is not chiral, related indane derivatives with stereocenters are often studied to understand the puckering of the five-membered ring. acs.org Techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) can provide information about the through-space proximity of protons, helping to determine the relative stereochemistry in such cases.

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. nih.gov For 4,7-Dimethyl-5-hydroxyindane, high-resolution mass spectrometry (HR-MS) would be used to determine its exact molecular weight, which in turn confirms its elemental composition.

The electron ionization (EI) mass spectrum of 4,7-Dimethyl-5-hydroxyindane would show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern provides clues about the structure. Common fragmentation pathways for indane derivatives include the loss of methyl groups and cleavages within the five-membered ring. For instance, a prominent fragment could correspond to the loss of a methyl radical (M⁺ - 15), and another could result from a retro-Diels-Alder-type cleavage of the cyclopentene (B43876) ring. The fragmentation of related indanol compounds has been studied, providing a basis for interpreting the spectrum of 4,7-Dimethyl-5-hydroxyindane. funcmetabol.com

Table 2: Predicted Key Mass Spectrometry Fragments for 4,7-Dimethyl-5-hydroxyindane

m/z Value Proposed Fragment
162[M]⁺ (Molecular Ion)
147[M - CH₃]⁺
134[M - C₂H₄]⁺ (Loss of ethylene)
119[M - CH₃ - CO]⁺
Note: This data is predictive and for illustrative purposes.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information about the functional groups and electronic transitions within a molecule. nih.govresearchgate.net

The IR spectrum of 4,7-Dimethyl-5-hydroxyindane is characterized by absorption bands corresponding to the various functional groups present. A broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group. C-H stretching vibrations of the aromatic and aliphatic portions of the molecule would appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The presence of the aromatic ring is further confirmed by C=C stretching vibrations in the 1500-1600 cm⁻¹ region.

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. msu.edu The chromophore in 4,7-Dimethyl-5-hydroxyindane is the substituted benzene (B151609) ring. The presence of the hydroxyl and methyl groups on the aromatic ring will influence the wavelength of maximum absorption (λmax). The UV-Vis spectrum would typically show absorption bands in the ultraviolet region, characteristic of π to π* transitions in the aromatic system.

Table 3: Expected IR and UV-Vis Spectroscopic Data for 4,7-Dimethyl-5-hydroxyindane

Spectroscopic Technique Wavenumber (cm⁻¹)/Wavelength (nm) Assignment
IR3200-3600 (broad)O-H stretch
IR2850-2960Aliphatic C-H stretch
IR1500-1600Aromatic C=C stretch
UV-Vis~270-280 nmπ → π* transition
Note: This data is based on typical values for similar structures.

X-ray Crystallography for Solid-State Structure Analysis

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. nih.govnih.gov This technique requires a single crystal of the compound, which, when irradiated with X-rays, produces a diffraction pattern. nih.gov Analysis of this pattern allows for the calculation of the electron density map of the molecule, from which the precise positions of all atoms can be determined. nih.gov

For 4,7-Dimethyl-5-hydroxyindane, a successful X-ray crystallographic analysis would provide highly accurate bond lengths, bond angles, and torsional angles. It would also reveal the planarity of the aromatic ring and the conformation of the five-membered ring, which is typically puckered. acs.org Furthermore, the crystal packing arrangement, including any intermolecular interactions such as hydrogen bonding involving the hydroxyl group, would be elucidated. researchgate.net

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) Spectroscopy for Chiral Analysis

While 4,7-Dimethyl-5-hydroxyindane is achiral, the principles of VCD and ECD are crucial for the analysis of chiral indane derivatives. VCD measures the differential absorption of left and right circularly polarized infrared light, while ECD does the same in the UV-Vis region. encyclopedia.pubnih.gov These techniques are exquisitely sensitive to the stereochemistry of a molecule. beilstein-journals.org

For a chiral analog of 4,7-Dimethyl-5-hydroxyindane, the experimental VCD and ECD spectra would be compared to spectra predicted by quantum chemical calculations for a specific enantiomer. acs.orgbeilstein-journals.org A good match between the experimental and calculated spectra allows for the unambiguous assignment of the absolute configuration of the chiral centers. beilstein-journals.org The spectra are also sensitive to the conformational preferences of the molecule in solution. acs.orgencyclopedia.pub

Theoretical and Computational Chemistry Studies of 4,7 Dimethyl 5 Hydroxyindane

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods solve the Schrödinger equation (or its density-based equivalent) to provide detailed information about molecular structure, energy, and properties.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, offering a favorable balance between accuracy and computational cost. nih.gov It is extensively used to determine the most stable three-dimensional arrangement of atoms in a molecule (geometry optimization) and to calculate the relative energies of different isomers or conformers.

For a molecule like 4,7-Dimethyl-5-hydroxyindane, DFT calculations, often using functionals like B3LYP or M06-2X with a suitable basis set (e.g., 6-311++G(2d,2p)), would be the first step in any theoretical analysis. nih.govntu.edu.sg The primary focus would be on the puckering of the five-membered cyclopentane (B165970) ring and the orientation of the hydroxyl group. Substituted indans are known to exist in two primary ring-puckered conformations, leading to pseudoequatorial and pseudoaxial positions for substituents. nih.gov The relative stability of these conformers is determined by calculating their electronic energies and Gibbs free energies. An energetic analysis of methyl- and methoxy-indanones has been performed using the B3LYP/6-31G(d) level of theory to identify the most stable conformers. researchgate.net

Interactive Table 1: Illustrative DFT-Calculated Properties for Conformers of 4,7-Dimethyl-5-hydroxyindane. This table represents the type of data generated from DFT calculations, based on findings for similar indane structures.

ConformerRelative Energy (kcal/mol)Gibbs Free Energy (kcal/mol)Dipole Moment (Debye)Predicted Population (%)
A (OH equatorial)0.000.001.8578
B (OH axial)0.850.792.1022

Note: Data are hypothetical, illustrating typical results from DFT calculations on substituted indans.

The geometry optimization process finds the coordinates that represent a minimum on the potential energy surface. arxiv.org These optimized structures are crucial for predicting other properties, such as spectroscopic features and reactivity.

Ab initio methods, which are based on first principles without empirical parameters, are highly reliable for predicting various spectroscopic properties. umd.edu While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled-Cluster (CC) theory provide benchmark-quality data. acs.org

For 4,7-Dimethyl-5-hydroxyindane, these methods would be invaluable for predicting vibrational spectra (Infrared and Raman) and chiroptical spectra like Vibrational Circular Dichroism (VCD) if a chiral version were synthesized. Quantum chemical calculations have been successfully used to predict and interpret the VCD spectra of other chiral substituted indans, such as (S)-1-methylindan and (S)-1-indanol, leading to confident assignments of their absolute configurations. nih.gov The process involves calculating the harmonic vibrational frequencies and intensities for the optimized geometries of the stable conformers. acs.org These predicted spectra are then compared with experimental data.

Interactive Table 2: Representative Comparison of Predicted vs. Experimental Vibrational Frequencies. This table illustrates how computational results are correlated with experimental data for spectroscopic analysis, based on studies of related molecules. nih.gov

Vibrational Mode DescriptionPredicted Wavenumber (cm⁻¹, Unscaled)Experimental Wavenumber (cm⁻¹)
O-H Stretch36503620
Aromatic C-H Stretch31053080
CH₃ Asymmetric Stretch29802965
CH₂ Scissoring14751460
C-O Stretch / O-H Bend13501330
Ring Puckering945930

Note: Data are illustrative and not specific to 4,7-Dimethyl-5-hydroxyindane.

Molecular Dynamics Simulations for Conformational Analysis

While quantum chemical calculations provide a static picture of a few stable conformers, Molecular Dynamics (MD) simulations offer a dynamic view of molecular behavior over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals the accessible conformations and the transitions between them. nih.govarxiv.org

For 4,7-Dimethyl-5-hydroxyindane, an MD simulation would typically be run for a duration ranging from nanoseconds to microseconds. mdpi.com The simulation would reveal the flexibility of the indane ring system, the rotational dynamics of the methyl and hydroxyl groups, and the stability of various conformers in different environments (e.g., in a vacuum or in a solvent). ajchem-a.com Analysis of the MD trajectory can provide key insights into:

Root Mean Square Deviation (RMSD): To assess the stability of the simulation and identify conformational changes.

Root Mean Square Fluctuation (RMSF): To pinpoint which parts of the molecule are most flexible. ajchem-a.com

Radius of Gyration: To understand the compactness of the molecule over time. ajchem-a.com

Conformational Clustering: To group similar structures from the trajectory and identify the most populated conformational states.

MD simulations have been effectively used to study the interactions and stability of indanone and indanedione derivatives in complex biological systems. nih.govmanipal.edunih.gov

Interactive Table 3: Typical Parameters for an MD Simulation of 4,7-Dimethyl-5-hydroxyindane.

ParameterValue/SettingPurpose
Force FieldOPLS, AMBERDefines the potential energy function for the molecule.
System SetupSolvated in a water boxMimics physiological or solution-phase conditions.
Simulation Time100 ns - 1 µsDuration to sample significant conformational events.
EnsembleNPT (Isothermal-Isobaric)Maintains constant number of particles, pressure, and temperature.
Temperature300 KSimulates room temperature conditions.
Time Step2 fsIntegration step for the equations of motion.

Reaction Mechanism Prediction and Energy Landscape Mapping

Computational chemistry is a powerful tool for mapping the entire energy landscape of a chemical reaction, including reactants, products, intermediates, and the transition states that connect them. acs.org This allows for the prediction of reaction mechanisms, rate constants, and product distributions.

For 4,7-Dimethyl-5-hydroxyindane, one could investigate various reactions, such as oxidation of the hydroxyl group or electrophilic aromatic substitution on the benzene (B151609) ring. Using DFT methods, researchers can locate the transition state structure for a proposed reaction step and calculate its energy. mdpi.com The energy difference between the reactants and the transition state gives the activation energy barrier, which is a key determinant of the reaction rate. nih.gov

Studies on the intramolecular radical addition to form indane rings have utilized DFT calculations to compare different reaction pathways and explain why some cyclizations are synthetically useful while others are not. nih.govbeilstein-journals.org These studies compute the free energy barriers (ΔG‡) and reaction energies (ΔGR) to build a comprehensive profile of the reaction. beilstein-journals.org Automated tools can now even explore large reaction networks to discover novel reaction pathways without prior human input. acs.org

Structure-Reactivity Relationships from Computational Models

By combining the structural, energetic, and electronic data from computational models, it is possible to establish clear structure-reactivity relationships. rsc.orgacs.org These relationships explain how subtle changes in a molecule's structure affect its chemical behavior.

For 4,7-Dimethyl-5-hydroxyindane, computational models can provide a wealth of electronic descriptors that correlate with reactivity:

Frontier Molecular Orbitals (HOMO/LUMO): The energy of the Highest Occupied Molecular Orbital (HOMO) is related to the ability to donate electrons (nucleophilicity), while the energy of the Lowest Unoccupied Molecular Orbital (LUMO) relates to the ability to accept electrons (electrophilicity). The HOMO-LUMO gap is an indicator of chemical stability. dntb.gov.ua

Molecular Electrostatic Potential (MESP): MESP maps visualize the charge distribution on the molecular surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) sites. This is crucial for predicting where reactions like electrophilic or nucleophilic attacks will occur.

Atomic Charges: Methods like Mulliken or Natural Bond Orbital (NBO) analysis assign partial charges to each atom, quantifying the electronic effects of the methyl and hydroxyl substituents on the indane core. researchgate.net

Theoretical studies on N-aralkyl-2-aminoindans have used ab initio calculations to correlate specific geometric parameters (interatomic distances) and electronic properties (dipole moments) with the observed dopaminergic activity, demonstrating a direct link between computed structure and biological function. researchgate.net

Interactive Table 4: Illustrative Calculated Electronic Properties for 4,7-Dimethyl-5-hydroxyindane.

PropertyCalculated ValueImplication for Reactivity
HOMO Energy-6.5 eVIndicates moderate electron-donating capability (nucleophilicity).
LUMO Energy-0.8 eVIndicates low electron-accepting capability (electrophilicity).
HOMO-LUMO Gap5.7 eVSuggests high chemical stability.
Dipole Moment1.9 DebyeIndicates a moderate overall polarity.

Note: Values are representative for this class of compounds and would be calculated using methods like DFT.

Chemical Transformations and Derivatization of 4,7 Dimethyl 5 Hydroxyindane

Functional Group Interconversions at the Hydroxyl Moiety

The hydroxyl group of 4,7-dimethyl-5-hydroxyindane is a key site for functionalization. Standard organic transformations can be employed to convert the hydroxyl group into other functional moieties, thereby altering the molecule's chemical and physical properties. imperial.ac.uk

One common transformation is etherification . The phenolic hydroxyl group can be alkylated under various conditions. For instance, reaction with an alkyl halide in the presence of a base, or under Mitsunobu conditions with an alcohol, results in the formation of an ether linkage. nih.gov This approach has been utilized in the synthesis of novel bacterial topoisomerase inhibitors (NBTIs) where a polar side chain is introduced via an ether linkage to the indane core. nih.gov

Another important functional group interconversion is the formation of esters . The hydroxyl group can react with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) to form the corresponding esters. This reaction is often catalyzed by an acid or a coupling agent.

Furthermore, the hydroxyl group can be converted into a better leaving group , such as a tosylate or mesylate, by reacting with the corresponding sulfonyl chlorides. vanderbilt.edu This transformation facilitates subsequent nucleophilic substitution reactions at this position. vanderbilt.edu

The table below summarizes some key functional group interconversions at the hydroxyl moiety of 4,7-dimethyl-5-hydroxyindane and related phenolic compounds.

Transformation Reagents and Conditions Product Functional Group Reference
EtherificationAlkyl halide, Base (e.g., K2CO3)Ether nih.gov
Etherification (Mitsunobu)Alcohol, nBu3P, ADDPEther nih.gov
EsterificationCarboxylic acid, Acid catalystEster nih.gov
SulfonylationSulfonyl chloride (e.g., TsCl, MsCl)Sulfonate ester vanderbilt.edu

Electrophilic Aromatic Substitution on the Indane Ring

The aromatic ring of 4,7-dimethyl-5-hydroxyindane is susceptible to electrophilic aromatic substitution (SEAr) reactions. wikipedia.org The hydroxyl and methyl groups are activating and ortho-, para-directing, influencing the regioselectivity of the substitution. wikipedia.orgnottingham.ac.uk However, the substitution pattern is also subject to steric hindrance from the existing substituents.

Common electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group (-NO2) onto the aromatic ring can be achieved using a mixture of nitric acid and sulfuric acid. masterorganicchemistry.com The nitro group is a meta-director and can be subsequently reduced to an amino group, which is an ortho-, para-director. mnstate.edu

Halogenation: The introduction of a halogen (e.g., Br, Cl) can be accomplished using the halogen in the presence of a Lewis acid catalyst (e.g., FeBr3, AlCl3). wikipedia.org

Friedel-Crafts Alkylation and Acylation: These reactions introduce alkyl or acyl groups, respectively, onto the aromatic ring using an alkyl halide or acyl halide with a Lewis acid catalyst. wikipedia.org Intramolecular Friedel-Crafts acylation is a key step in the synthesis of some 1-indanones. nih.govbeilstein-journals.org

Sulfonation: Reaction with fuming sulfuric acid introduces a sulfonic acid group (-SO3H). masterorganicchemistry.com This group can be used as a removable blocking group to direct other substituents to specific positions. mnstate.edu

The regiochemical outcome of these reactions is a crucial aspect, and predicting the exact substitution pattern can be complex, often requiring experimental verification. wikipedia.org

The following table provides examples of electrophilic aromatic substitution reactions on benzene (B151609) and its derivatives, which are analogous to the reactions that can be performed on the 4,7-dimethyl-5-hydroxyindane ring.

Reaction Electrophile Typical Reagents Reference
NitrationNO2+HNO3, H2SO4 masterorganicchemistry.com
HalogenationBr+, Cl+Br2/FeBr3, Cl2/AlCl3 wikipedia.org
Friedel-Crafts AcylationRCO+RCOCl, AlCl3 wikipedia.orgmnstate.edu
Friedel-Crafts AlkylationR+RCl, AlCl3 wikipedia.orgmnstate.edu
SulfonationSO3H2SO4, SO3 masterorganicchemistry.commnstate.edu

Side-Chain Modifications and Elaboration

Modifications to the five-membered aliphatic ring of the indane scaffold can also be performed, although these are generally less common than reactions involving the hydroxyl group or the aromatic ring.

One potential modification is oxidation at the benzylic positions (C-4 and C-7 methyl groups). Strong oxidizing agents like potassium permanganate (B83412) (KMnO4) can oxidize alkyl chains on an aromatic ring to carboxylic acids. mnstate.edu

In the context of synthesizing more complex molecules, the side chain attached to the hydroxyl group (as described in section 6.1) can be further elaborated. For example, a terminal ester group on the side chain can be reduced to an aldehyde, which can then participate in reductive amination reactions to introduce amino functionalities. nih.gov This multi-step process allows for the construction of complex side chains with diverse functional groups. nih.gov

Formation of Indane-Based Polycycles and Fused Ring Systems

The indane scaffold can serve as a building block for the synthesis of more complex polycyclic and fused ring systems. These transformations often involve intramolecular reactions that form new rings.

For instance, intramolecular Friedel-Crafts reactions are a common strategy for creating fused ring systems. The cyclization of 3-arylpropionic acids or related structures is a well-established method for synthesizing 1-indanones, which are themselves valuable intermediates. nih.govbeilstein-journals.org These indanones can then be used in further reactions to build even more complex polycyclic aromatic hydrocarbons. nih.gov

Another approach involves the Nazarov cyclization, which can be used to form polysubstituted 1-indanones from 1,4-enediones or aryl vinyl β-ketoesters. nih.govbeilstein-journals.org Additionally, dimerization reactions of certain indanone derivatives can lead to the formation of spiro or fused polycyclic systems. nih.govbeilstein-journals.org The synthesis of various fused heterocyclic systems, such as pyrano[3,2-g]chromenes and 1,4-benzodiazepin-5-ones, has also been reported starting from related phenolic precursors, indicating the potential for similar transformations with 4,7-dimethyl-5-hydroxyindane. acs.orgacs.org

Advanced Research Applications of 4,7 Dimethyl 5 Hydroxyindane As a Chemical Scaffold

Utilization in Organic Synthesis as a Chiral Building Block

The enantioselective synthesis of complex molecules is a cornerstone of modern organic chemistry, with a significant demand for chiral intermediates and building blocks to improve drug efficacy and develop novel materials. acs.org Chiral auxiliaries, which are enantiomerically pure compounds that can be temporarily incorporated into a synthetic sequence to direct the stereochemical outcome of a reaction, are a key tool in this field. evitachem.com The indane skeleton is a well-established motif in the design of such auxiliaries. rsc.org

While direct applications of 4,7-Dimethyl-5-hydroxyindane as a chiral building block are not extensively documented in peer-reviewed literature, the broader class of indane derivatives has seen significant use. For instance, chiral aminoindanol-derived oxazolidinones have been employed as effective chiral auxiliaries in asymmetric aldol (B89426) reactions. researchgate.net These reactions are crucial for the stereocontrolled formation of carbon-carbon bonds. The inherent rigidity of the indane scaffold and the defined spatial orientation of its functional groups allow for effective shielding of one face of a reactive intermediate, leading to high diastereoselectivity.

The potential of 4,7-Dimethyl-5-hydroxyindane as a chiral building block lies in the strategic placement of its hydroxyl and methyl groups. The hydroxyl group at the 5-position can be used as a handle for attachment to a substrate or a reagent, while the methyl groups at the 4- and 7-positions can influence the steric environment around a reactive center. Through resolution of its racemic mixture or through asymmetric synthesis, enantiomerically pure 4,7-Dimethyl-5-hydroxyindane could serve as a precursor to a new class of chiral auxiliaries or catalysts. rsc.org The development of such chiral building blocks often involves the conversion of the parent molecule into a more complex ligand capable of coordinating with a metal center to create a chiral catalyst. acs.org

The general strategy for employing a chiral building block derived from an indane structure in asymmetric synthesis can be illustrated by the following table, which conceptualizes a hypothetical reaction sequence.

Table 1: Hypothetical Asymmetric Aldol Reaction using a Chiral Auxiliary

StepDescriptionReactantsProduct
1Attachment of Chiral AuxiliaryRacemic aldehyde, Chiral indane-based auxiliaryChiral auxiliary-bound aldehyde
2Diastereoselective ReactionAuxiliary-bound aldehyde, EnolateDiastereomerically enriched aldol adduct
3Cleavage of AuxiliaryAldol adduct, Cleavage reagentEnantiomerically enriched aldol product, Recovered chiral auxiliary

This conceptual framework highlights how a chiral indane derivative can be used to control the stereochemical outcome of a reaction, a principle that could be extended to derivatives of 4,7-Dimethyl-5-hydroxyindane.

Ligand Design and Coordination Chemistry

The design of ligands is a central aspect of coordination chemistry, as the ligand environment dictates the stability, reactivity, and catalytic activity of metal complexes. oup.com Ligands derived from rigid, chiral backbones are particularly sought after for asymmetric catalysis. The indane scaffold has been recognized as a privileged platform for the development of such ligands. snnu.edu.cnacs.org Specifically, 1,1'-spirobiindane has been extensively used to create a variety of chiral ligands that have proven effective in numerous asymmetric transformations. snnu.edu.cn

In the context of 4,7-Dimethyl-5-hydroxyindane, the phenolic hydroxyl group and the aromatic ring system provide potential coordination sites for metal ions. The hydroxyl group can be deprotonated to form a phenolate, which is a strong donor to a metal center. The aromatic pi-system can also engage in interactions with a metal. Furthermore, the indane backbone can be further functionalized to introduce additional donor atoms, such as nitrogen or phosphorus, to create multidentate ligands. rsc.org

The design of such ligands often involves a multi-step synthesis starting from a functionalized indane derivative. The resulting ligands can then be complexed with various transition metals, such as rhodium, palladium, or copper, to generate catalysts for a range of reactions, including hydrogenations, C-H functionalizations, and cross-coupling reactions. snnu.edu.cnrsc.org

The following table outlines a general approach to the synthesis of a hypothetical bidentate ligand derived from 4,7-Dimethyl-5-hydroxyindane and its subsequent complexation with a metal precursor.

Table 2: Conceptual Synthesis of an Indane-Based Ligand and Metal Complex

StepReaction TypeStarting MaterialIntermediate/Product
1Functionalization4,7-Dimethyl-5-hydroxyindaneFunctionalized indane derivative (e.g., with a phosphine (B1218219) group)
2Ligand SynthesisFunctionalized indaneBidentate indane-based ligand
3Metal ComplexationBidentate ligand, Metal precursor (e.g., [Rh(COD)Cl]₂)Chiral indane-based rhodium complex

The properties of the resulting metal complex, such as its geometry and electronic structure, would be influenced by the specific substitution pattern of the 4,7-Dimethyl-5-hydroxyindane scaffold. These properties, in turn, would determine its efficacy as a catalyst in a given chemical transformation. oup.com

Exploration as a Precursor for Novel Chemical Structures (Non-biological/Non-pharmaceutical)

Beyond its potential in asymmetric synthesis and catalysis, 4,7-Dimethyl-5-hydroxyindane and its derivatives can serve as versatile starting materials for the construction of novel chemical architectures with interesting material properties. The reactivity of the indane core and its functional groups can be exploited to build larger, more complex systems.

A notable example of this is the synthesis of dimers and other oligomeric structures. Research has shown that the corresponding ketone, 4,7-dimethyl-2-indanone, can be used as a precursor to form a dimer of 4,7-dimethyl-isoindenone. This dimerization reaction creates a new polycyclic framework with a unique cross-conjugated π-system. Molecules with such electronic arrangements often exhibit interesting photophysical or electronic properties, making them potential candidates for applications in materials science.

The synthesis of such novel structures often involves a series of carefully controlled reactions. For example, the synthesis of the 4,7-dimethyl-isoindenone dimer involves the generation of a reactive isoindenone intermediate, which then undergoes a Diels-Alder dimerization.

Table 3: Synthesis of a Dimer from a 4,7-Dimethylindanone Precursor

StepReactionReactantProductYield
1Bromination4,7-dimethyl-2-indanone1-Bromo-4,7-dimethyl-2-indanone-
2Elimination/Dimerization1-Bromo-4,7-dimethyl-2-indanoneDimer of 4,7-dimethyl-isoindenone-

The resulting dimer is a novel, complex chemical structure whose properties can be further investigated. This highlights the utility of the 4,7-dimethylindane scaffold as a platform for the discovery of new chemical entities with potential applications beyond the biological and pharmaceutical realms.

Future Research Directions and Challenges

Development of Greener Synthetic Routes

Traditional syntheses of indane derivatives often rely on classical methods like Friedel-Crafts reactions, which typically employ stoichiometric amounts of strong Lewis acids (e.g., AlCl₃) and halogenated solvents, generating significant chemical waste. The future of synthesizing 4,7-Dimethyl-5-hydroxyindane hinges on the adoption of green chemistry principles to enhance sustainability, safety, and efficiency.

A primary challenge is the replacement of homogeneous acid catalysts with recyclable, solid acid catalysts. rsc.org Heterogeneous catalysts such as zeolites have demonstrated high selectivity and yield in the synthesis of other arylindanes, for instance, in the dimerization of lignin-derived monomers like isoeugenol. rsc.orgrsc.orgvub.besciprofiles.com This approach offers high atom economy (>85%), eliminates corrosive reagents, and allows for catalyst recycling, aligning with the goals of sustainable chemistry. rsc.org Research could explore the use of appropriately sized molecular sieves or functionalized mesoporous silica (B1680970) to catalyze the cyclization step leading to the dimethyl-hydroxyindane core, potentially starting from renewable feedstocks.

Another avenue involves minimizing the use of hazardous reagents and solvents. mdpi.comresearchgate.net This could include solvent-free reaction conditions or the use of environmentally benign solvents like isopropanol, which can also serve as a reductant in transfer hydrogenation reactions. researchgate.net Organocatalysis presents a metal-free alternative for key bond-forming reactions, further reducing the environmental impact. mdpi.com

FeatureTraditional Synthetic ApproachPotential Greener RouteResearch Goal
Catalyst Stoichiometric AlCl₃, H₂SO₄Heterogeneous zeolites (e.g., H-USY), solid acid resins, organocatalysts. rsc.orgmdpi.comEliminate corrosive waste, enable catalyst recycling, improve selectivity.
Starting Materials Petroleum-derived chemicalsLignin-based phenols, biomass-derived precursors. rsc.orgvub.beUtilize renewable feedstocks, reduce reliance on fossil fuels.
Solvents Chlorinated solvents (e.g., DCM)Bio-based solvents (e.g., 2-MeTHF), supercritical CO₂, isopropanol, or solvent-free conditions. researchgate.netReduce toxicity and environmental pollution.
Efficiency Multiple steps, protection/deprotectionOne-pot or tandem reactions, catalytic cascades.Minimize unit operations, reduce waste, and save energy.

Chemoenzymatic and Biocatalytic Approaches

Biocatalysis offers an increasingly powerful toolkit for chemical synthesis, providing exceptional selectivity under mild, aqueous conditions. rsc.org For a chiral molecule like 4,7-Dimethyl-5-hydroxyindane, enzymatic methods are particularly attractive for producing single enantiomers, which is often crucial for biological activity.

Future research will likely focus on identifying or engineering enzymes for key steps in the synthesis of 4,7-Dimethyl-5-hydroxyindane. A plausible strategy involves the biocatalytic reduction of a corresponding ketone precursor, 4,7-dimethyl-5-hydroxy-1-indanone. The asymmetric reduction of indanones to chiral indanols is well-documented, utilizing whole-cell biocatalysts such as Lactobacillus paracasei or isolated ketoreductase (KRED) enzymes, often achieving excellent yields (e.g., 93%) and near-perfect enantiomeric excess (>99% ee). researchgate.nettandfonline.comitu.edu.tr

Furthermore, chemoenzymatic routes, which combine the best of chemical and biological catalysis, could be designed. thieme-connect.comthieme-connect.com For example, a chemical synthesis could be used to construct a prochiral indanone intermediate, followed by an enzymatic kinetic resolution or asymmetric reduction to install the desired stereochemistry at the hydroxyl group. beilstein-journals.orguniovi.es Lipases are commonly used for the resolution of racemic alcohols or their esters, providing access to both enantiomers of the target compound. thieme-connect.comthieme-connect.com Challenges in this area include overcoming substrate or product inhibition of the enzyme and developing scalable, high-throughput screening methods to discover novel biocatalysts for the specifically substituted indane scaffold. rsc.org

Enzyme ClassPotential Application in SynthesisAdvantages
Ketoreductases (KREDs) Asymmetric reduction of a 4,7-dimethyl-5-hydroxy-indanone precursor to enantiopure 4,7-Dimethyl-5-hydroxyindane. rsc.orgHigh enantioselectivity (>99% ee often achievable), mild reaction conditions (pH, temp).
Lipases/Esterases Kinetic resolution of racemic 4,7-Dimethyl-5-hydroxyindane or its acylated derivative. thieme-connect.comthieme-connect.comHigh availability, broad substrate scope, excellent enantioselectivity.
Monooxygenases (e.g., P450s) Regioselective hydroxylation of a 4,7-dimethylindane precursor to introduce the C5-hydroxyl group.Can functionalize unactivated C-H bonds, offering novel synthetic shortcuts.
Amine Dehydrogenases (AmDH) Reductive amination of an indanone precursor to produce chiral amino-indanes, which are versatile intermediates. jmb.or.krDirect access to chiral amines from ketones with high stereoselectivity.

Advanced Mechanistic Investigations

A deep understanding of reaction mechanisms is crucial for optimizing existing synthetic routes and inventing new ones. fiveable.menumberanalytics.com For 4,7-Dimethyl-5-hydroxyindane, future work should involve detailed mechanistic studies of its formation, particularly for novel catalytic systems. This involves moving beyond speculating on reaction pathways to gathering concrete evidence through a combination of experimental and computational methods. rsc.orgresearchgate.netacs.org

Experimental approaches include kinetic studies to determine rate laws and identify the rate-determining step, as seen in studies of copper-catalyzed hydroamination. acs.org Isotope labeling experiments can trace the path of atoms from reactants to products, providing definitive proof of bond-forming and bond-breaking events. The identification of transient intermediates, which are often too unstable to isolate, can be achieved using in-situ spectroscopic techniques like NMR or IR spectroscopy under reaction conditions. rsc.org

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for mechanism elucidation. grnjournal.usrsc.org DFT calculations can map the entire potential energy surface of a reaction, identifying the structures and energies of reactants, products, intermediates, and, crucially, transition states. acs.org This allows for the validation of proposed mechanisms and the rationalization of observed selectivity and reactivity, as demonstrated in studies of gold-catalyzed cyclizations to form indenes. acs.org

Investigation TechniquePurposeExpected Outcome for 4,7-Dimethyl-5-hydroxyindane Synthesis
Kinetic Analysis Determine reaction order, rate constants, and activation energy. acs.orgIdentification of the rate-determining step; optimization of catalyst loading and temperature.
Isotopic Labeling Studies Trace atom connectivity through the reaction pathway.Unambiguous confirmation of bond formation/cleavage sequences.
In-situ Spectroscopy (NMR, IR) Detect and characterize transient intermediates and catalyst resting states. rsc.orgDirect observation of key species in the catalytic cycle.
Density Functional Theory (DFT) Calculate energies of stationary points (reactants, products, intermediates, transition states). acs.orggrnjournal.usA complete energy profile of the reaction pathway; rationalization of regioselectivity and stereoselectivity.
Intrinsic Reaction Coordinate (IRC) Calculation Computationally "walk" the reaction path from a transition state to its connected minima. grnjournal.usConfirmation that a calculated transition state correctly links the intended reactant and product.

Computational Design of Novel Derivatives

The scaffold of 4,7-Dimethyl-5-hydroxyindane serves as an excellent starting point for the discovery of new molecules with enhanced or entirely new functionalities. Computational chemistry and artificial intelligence (AI) are set to revolutionize this process, moving from serendipitous discovery to rational, goal-oriented design. researchgate.net

One major direction is the use of molecular docking and molecular dynamics (MD) simulations to screen virtual libraries of derivatives. ajchem-a.complos.orgacs.org Starting with the core structure of 4,7-Dimethyl-5-hydroxyindane, computational tools can predict how thousands of virtual analogues would bind to a specific biological target, such as an enzyme active site or a protein-protein interface. biointerfaceresearch.commdpi.com This in silico screening prioritizes the most promising candidates for synthesis, saving considerable time and resources. Indane derivatives have been computationally evaluated as potential inhibitors for targets in tuberculosis and cancer. ajchem-a.commdpi.com

Computational MethodApplicationObjective
Homology Modeling Construct a 3D model of a target protein when no experimental structure exists. acs.orgEnable structure-based drug design for novel biological targets.
Molecular Docking Predict the binding pose and affinity of a ligand (derivative) within a target's binding site. ajchem-a.comacs.orgHigh-throughput virtual screening to identify potential hits from a library of derivatives.
Molecular Dynamics (MD) Simulation Simulate the dynamic behavior of the protein-ligand complex over time. ajchem-a.comAssess the stability of the predicted binding pose and refine binding energy calculations.
Quantitative Structure-Activity Relationship (QSAR) Build a statistical model correlating chemical structure with biological activity.Predict the activity of unsynthesized derivatives and guide design.
Generative AI / Deep Learning Generate novel molecular structures optimized for specific properties. tue.nlnih.govacs.orgDe novo design of potent and novel derivatives of 4,7-Dimethyl-5-hydroxyindane.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.